4-Methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide 4-Methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.: 112672-05-6
VCID: VC0410387
InChI: InChI=1S/C18H15N3O2S2/c1-23-14-9-7-13(8-10-14)16(22)20-17(24)21-18-19-15(11-25-18)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,22,24)
SMILES: COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Molecular Formula: C18H15N3O2S2
Molecular Weight: 369.5g/mol

4-Methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide

CAS No.: 112672-05-6

Main Products

VCID: VC0410387

Molecular Formula: C18H15N3O2S2

Molecular Weight: 369.5g/mol

4-Methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide - 112672-05-6

CAS No. 112672-05-6
Product Name 4-Methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Molecular Formula C18H15N3O2S2
Molecular Weight 369.5g/mol
IUPAC Name 4-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide
Standard InChI InChI=1S/C18H15N3O2S2/c1-23-14-9-7-13(8-10-14)16(22)20-17(24)21-18-19-15(11-25-18)12-5-3-2-4-6-12/h2-11H,1H3,(H2,19,20,21,22,24)
Standard InChIKey WYMMCDZNADDCII-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C(=O)NC(=S)NC2=NC(=CS2)C3=CC=CC=C3
PubChem Compound 1392937
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator